N-(3-Butyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinolin-3-yl)urea
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Overview
Description
N-(3-Butyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinolin-3-yl)urea is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Butyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinolin-3-yl)urea typically involves the reaction of 3-butyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline with an appropriate isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-Butyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinolin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Butyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinolin-3-yl)urea involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Butyl-2,4-dioxo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate
- N-(3-Butyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinolin-3-yl)thiourea
- N-(3-Butyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinolin-3-yl)amide
Uniqueness
N-(3-Butyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinolin-3-yl)urea is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
917785-44-5 |
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Molecular Formula |
C15H19N3O3 |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
(3-butyl-1-methyl-2,4-dioxoquinolin-3-yl)urea |
InChI |
InChI=1S/C15H19N3O3/c1-3-4-9-15(17-14(16)21)12(19)10-7-5-6-8-11(10)18(2)13(15)20/h5-8H,3-4,9H2,1-2H3,(H3,16,17,21) |
InChI Key |
PBWIOBFGPHNCAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C(=O)C2=CC=CC=C2N(C1=O)C)NC(=O)N |
Origin of Product |
United States |
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